REACTION_CXSMILES
|
[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
375 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the slurry was mixed at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed once with 100 ml of Tetralin®
|
Type
|
CUSTOM
|
Details
|
to remove excess ferrocene from the external surface of the zeolite
|
Type
|
CUSTOM
|
Details
|
to evaporate at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
375 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the slurry was mixed at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed once with 100 ml of Tetralin®
|
Type
|
CUSTOM
|
Details
|
to remove excess ferrocene from the external surface of the zeolite
|
Type
|
CUSTOM
|
Details
|
to evaporate at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Fe:1].[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[Fe+2].[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:17]1[C:18]2[C:13](=[CH:19][CH:3]=[CH:2][CH:6]=2)[CH2:14][CH2:15][CH2:16]1.[CH-:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1.[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Fe+2:1] |f:1.2.3,6.7.8|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
375 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the slurry was mixed at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed once with 100 ml of Tetralin®
|
Type
|
CUSTOM
|
Details
|
to remove excess ferrocene from the external surface of the zeolite
|
Type
|
CUSTOM
|
Details
|
to evaporate at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |